4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(4-methoxyphenyl)piperazine-1-carboxamide
Description
4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(4-methoxyphenyl)piperazine-1-carboxamide is a piperazine-carboxamide derivative featuring a substituted pyrimidine ring (6-ethoxy-2-methylpyrimidin-4-yl) and a 4-methoxyphenyl carboxamide group. The ethoxy and methyl groups on the pyrimidine ring, combined with the methoxyphenyl moiety, likely influence its physicochemical properties and biological activity, though direct pharmacological data for this compound are absent in the evidence.
Properties
IUPAC Name |
4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(4-methoxyphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O3/c1-4-27-18-13-17(20-14(2)21-18)23-9-11-24(12-10-23)19(25)22-15-5-7-16(26-3)8-6-15/h5-8,13H,4,9-12H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAQNMOLHHVCWPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(4-methoxyphenyl)piperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-diketone and a guanidine derivative under acidic conditions.
Introduction of the Ethoxy and Methyl Groups: The ethoxy and methyl groups can be introduced via alkylation reactions using ethyl iodide and methyl iodide, respectively, in the presence of a strong base such as sodium hydride.
Formation of the Piperazine Ring: The piperazine ring can be formed through a cyclization reaction involving a diamine and a dihaloalkane.
Coupling with 4-Methoxyphenyl Isocyanate: The final step involves coupling the synthesized piperazine derivative with 4-methoxyphenyl isocyanate to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(4-methoxyphenyl)piperazine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Research indicates that this compound exhibits several biological activities that may be leveraged for therapeutic purposes:
1. Anticancer Activity
- Preliminary studies suggest potential anticancer properties, inhibiting the growth of various cancer cell lines by inducing apoptosis or cell cycle arrest.
2. Anti-inflammatory Effects
- The compound may exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
3. Antimicrobial Properties
- Given the presence of the pyrimidine structure, there is potential for antimicrobial activity against certain pathogens.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into their efficacy and safety profiles:
| Study Focus | Findings |
|---|---|
| Anticancer Properties | In vitro studies demonstrated that compounds with similar structures inhibited tumor growth in various cancer cell lines. |
| Enzyme Inhibition | Research indicated that these compounds could inhibit enzymes such as carbonic anhydrase, impacting metabolic pathways critical for cancer proliferation. |
| Anti-inflammatory Mechanisms | Animal models showed reduced inflammation markers when treated with compounds featuring similar structural motifs. |
Mechanism of Action
The mechanism of action of 4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(4-methoxyphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
The target compound’s pyrimidine core differentiates it from quinazolinone-based analogs (e.g., A1–A6, A25–A30 in and ) and pyridazine derivatives (e.g., compounds 24–29 in ). These core variations impact electronic properties and binding affinities. For example:
- Pyridazine analogs () often incorporate cyanopyridyl groups, which may enhance solubility but reduce thermal stability.
Substituent Effects
Table 1: Substituent Comparison of Select Piperazine-Carboxamides
*Inferred from , which shares a similar pyrimidine scaffold.
Physicochemical Properties
- Melting Points: Quinazolinone derivatives (e.g., A18) exhibit higher melting points (~185°C) than pyrimidine-based compounds, likely due to stronger crystal lattice interactions .
- Molecular Weight : The target compound’s estimated molecular weight (~453 g/mol) is comparable to CAS 946325-22-0 (C24H27N5O3; MW = 453.5 g/mol) . Higher molecular weights in halogenated analogs (e.g., A26: C22H16ClF3N6O2) may limit bioavailability.
Key Research Findings
Synthetic Flexibility : Piperazine-carboxamides are synthetically versatile, with substituents on both the piperazine and carboxamide moieties tunable for target engagement (e.g., ).
Pharmacophore Importance : The carboxamide linker is critical for bioactivity, as seen in dopamine D3 receptor ligands where its removal reduced binding affinity by >100-fold .
Role of Substituents : Ethoxy and methoxy groups balance lipophilicity and solubility, while halogens (Cl, F) enhance target affinity but may increase metabolic instability .
Biological Activity
The compound 4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(4-methoxyphenyl)piperazine-1-carboxamide is a novel organic molecule with potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 356.4 g/mol . The structure features a piperazine ring linked to a pyrimidine moiety, which is known for its interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 356.4 g/mol |
| CAS Number | 946248-28-8 |
The biological activity of the compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may modulate various signaling pathways by binding to active sites, thereby influencing cellular functions. For example, the piperazine structure is often associated with interactions with dopamine receptors, which are critical in neuropsychiatric disorders .
Antimicrobial Activity
Research indicates that derivatives of similar structures exhibit significant antimicrobial properties. For instance, compounds with pyrimidine rings have shown activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM . While specific data on this compound's antimicrobial efficacy is limited, its structural similarities suggest potential effectiveness.
Anticancer Potential
Compounds containing piperazine and pyrimidine structures have been investigated for anticancer properties. For example, certain derivatives have demonstrated cytotoxic effects against various cancer cell lines, including HCT116 and OVCAR-8, with IC50 values indicating potent antiproliferative activity . The mechanism often involves the induction of apoptosis or cell cycle arrest.
Case Studies
- Antibacterial Efficacy : A study on related compounds showed that they inhibited biofilm formation in MRSA strains, suggesting that our compound could also exhibit similar properties in preventing bacterial colonization .
- Neuropharmacological Effects : Research on piperazine derivatives has highlighted their potential as selective ligands for dopamine receptors, which could be relevant for treating conditions like schizophrenia or depression .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Pyrimidine Substitution : The presence of ethoxy and methyl groups on the pyrimidine ring enhances solubility and receptor affinity.
- Piperazine Linkage : This moiety is essential for interacting with neurotransmitter receptors, potentially improving the pharmacological profile.
Q & A
Q. What are the optimal synthetic routes for 4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(4-methoxyphenyl)piperazine-1-carboxamide, and how can purity be ensured?
The synthesis typically involves multi-step organic reactions, starting with the formation of the pyrimidine core followed by sequential functionalization. A common approach includes:
- Step 1 : Nucleophilic aromatic substitution to introduce the ethoxy and methyl groups on the pyrimidine ring .
- Step 2 : Coupling the pyrimidine intermediate with a piperazine-carboxamide derivative via carbodiimide-mediated amide bond formation .
- Step 3 : Final functionalization with the 4-methoxyphenyl group using Buchwald-Hartwig amination or Ullmann coupling .
Purity Assurance : - Use high-performance liquid chromatography (HPLC) for intermediate purification.
- Confirm final product purity (>95%) via NMR (¹H/¹³C) and mass spectrometry (HRMS) .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substitution patterns (e.g., distinguishing ethoxy vs. methoxy groups) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identifies key functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .
- X-ray Crystallography : Resolves ambiguous stereochemistry in crystalline derivatives .
Q. What initial biological screening assays are recommended for this compound?
- Receptor Binding Assays : Screen against serotonin (5-HT) and dopamine receptors due to structural similarity to antipsychotic piperazine derivatives .
- Enzyme Inhibition : Test against kinases (e.g., PI3K, MAPK) using fluorescence-based assays .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Dose-Response Analysis : Replicate studies with standardized concentrations (e.g., 1 nM–100 µM) to identify non-linear effects .
- Receptor Profiling : Use radioligand binding assays to clarify off-target interactions (e.g., adrenergic vs. dopaminergic receptors) .
- Metabolite Screening : LC-MS/MS can detect active metabolites that may explain discrepancies in vivo vs. in vitro results .
Q. What computational and experimental strategies optimize the compound’s pharmacokinetic properties?
- LogP Modulation : Introduce fluorine substituents (e.g., replace methoxy with trifluoromethoxy) to enhance lipophilicity and blood-brain barrier penetration .
- Solubility Improvement : Co-crystallization with cyclodextrins or formulation as a hydrochloride salt .
- Metabolic Stability : Use liver microsome assays to identify vulnerable sites (e.g., ethoxy group demethylation) and design prodrugs .
Q. How does the ethoxy group at the pyrimidine-6 position influence bioactivity compared to other substituents?
- Comparative SAR Studies : Replace the ethoxy group with methoxy, hydroxy, or halogens. For example:
- Methoxy : Reduces metabolic clearance but may decrease receptor affinity .
- Hydroxy : Enhances solubility but increases susceptibility to glucuronidation .
- Crystallographic Data : Molecular docking shows the ethoxy group occupies a hydrophobic pocket in 5-HT₂A receptors, stabilizing ligand-receptor interactions .
Q. What methods validate target engagement in complex biological systems?
- Photoaffinity Labeling : Incorporate a photoactive group (e.g., diazirine) to crosslink the compound with its target protein, followed by pull-down assays and proteomics .
- Cellular Thermal Shift Assay (CETSA) : Monitor thermal stabilization of target proteins in lysates or live cells .
- In Vivo Imaging : Radiolabel the compound (e.g., with ¹⁸F) for PET/CT studies in animal models .
Q. How can structural modifications address toxicity concerns without compromising efficacy?
- Scaffold Hopping : Replace the piperazine ring with a morpholine or thiomorpholine to reduce hERG channel liability .
- Prodrug Design : Mask polar groups (e.g., carboxamide) with ester linkages to improve bioavailability and reduce renal toxicity .
- Toxicogenomics : RNA-seq of treated cells identifies pathways (e.g., oxidative stress) for targeted mitigation .
Q. What advanced statistical models are used to analyze structure-activity relationship (SAR) data?
- Machine Learning : Train random forest models on datasets of IC₅₀ values and molecular descriptors (e.g., Morgan fingerprints) .
- Free-Energy Perturbation (FEP) : Predict binding affinity changes for subtle substituent modifications .
- QSAR with 3D Descriptors : Incorporate GRID or CoMSIA fields to model steric/electrostatic interactions .
Q. How can crystallography and cryo-EM elucidate mechanisms of action?
- Co-crystallization : Solve X-ray structures of the compound bound to targets (e.g., kinases, GPCRs) at 1.5–2.0 Å resolution .
- Cryo-EM : Resolve binding modes in large complexes (e.g., ribosomes) under near-native conditions .
- Molecular Dynamics (MD) : Simulate ligand-receptor dynamics over 100+ ns to identify critical interaction residues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
